2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities, particularly as antifungal agents. The compound is characterized by the presence of two 1,2,4-triazole rings attached to a propan-2-ol backbone. This structure contributes to its potential pharmacological applications.
This compound can be classified under the category of triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms. The specific compound is synthesized for its antifungal properties and is related to other triazole-based drugs such as fluconazole, which is widely used in clinical settings for treating fungal infections .
The synthesis of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves several key steps:
The molecular formula for this compound is , with a molecular weight of approximately 246.28 g/mol.
The chemical reactivity of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is primarily influenced by the functional groups present:
The antifungal mechanism of action for 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves:
The physical properties include:
Chemical properties include:
The primary applications of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol include:
The emergence of 1,2,4-triazole derivatives as privileged scaffolds in medicinal chemistry traces back to the 1980s with the development of fluconazole, a bis-triazole antifungal agent. This breakthrough demonstrated the critical role of triazole rings in inhibiting cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi [7] [9]. The structural simplicity and synthetic versatility of 1,2,4-triazoles facilitated extensive exploration, leading to compounds like 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (fluconazole), which became a first-line therapy for systemic candidiasis and cryptococcal meningitis. The scaffold’s evolution accelerated with modifications to address rising azole resistance, particularly in Candida species. Key innovations included side-chain extensions, bioisosteric replacements, and hybrid molecules, enhancing efficacy against resistant strains [4] [7]. The triazole nucleus remains indispensable due to its metabolic stability, hydrogen-bonding capability (acting as both donor and acceptor), and adaptability to rational drug design, solidifying its status as a cornerstone of antifungal development [8] [9].
Symmetrical bis-triazole architectures, exemplified by 2-phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, confer unique advantages in target engagement and physicochemical properties. The presence of two triazole rings enables multipoint binding with biological targets, enhancing affinity and selectivity. For instance, in CYP51 inhibition, one triazole coordinates the heme iron atom, while the second forms hydrogen bonds with enzyme residues (e.g., Tyr132, Ser378), disrupting substrate access [4] [7]. This dual interaction is critical for overcoming mutations in resistant fungal strains. Structurally, the symmetry reduces synthetic complexity and improves crystallinity, facilitating purification and formulation [9]. Functionally, the triazole rings contribute to:
The propan-2-ol linker in 2-phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives serves as a pivotal pharmacokinetic modulator. This spacer:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: